Cas no 620176-17-2 ((4-fluoro-1H-indol-3-yl)methyl(methyl)amine)

(4-Fluoro-1H-indol-3-yl)methyl(methyl)amine is a fluorinated indole derivative with potential applications in pharmaceutical and agrochemical research. The presence of a fluorine atom at the 4-position of the indole ring enhances its metabolic stability and bioavailability, making it a valuable intermediate for drug discovery. The methylamine substituent at the 3-position introduces a basic nitrogen center, which can facilitate interactions with biological targets. This compound is particularly useful in the synthesis of bioactive molecules, including serotonin receptor modulators and enzyme inhibitors. Its well-defined structure and reactive functional groups allow for further derivatization, enabling the exploration of structure-activity relationships in medicinal chemistry. High-purity grades ensure reproducibility in research applications.
(4-fluoro-1H-indol-3-yl)methyl(methyl)amine structure
620176-17-2 structure
Product Name:(4-fluoro-1H-indol-3-yl)methyl(methyl)amine
CAS No:620176-17-2
MF:C10H11FN2
MW:178.206145524979
CID:3227967
PubChem ID:22139121
Update Time:2025-10-29

(4-fluoro-1H-indol-3-yl)methyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 1H-INDOLE-3-METHANAMINE, 4-FLUORO-N-METHYL-
    • (4-fluoro-1H-indol-3-yl)methyl(methyl)amine
    • [(4-fluoro-1H-indol-3-yl)methyl](methyl)amine
    • 4-fluoro-3-(methylaminomethyl)-1H-indole
    • WQDMXZZOIMJNFO-UHFFFAOYSA-N
    • EN300-1834369
    • SCHEMBL1092447
    • 620176-17-2
    • Inchi: 1S/C10H11FN2/c1-12-5-7-6-13-9-4-2-3-8(11)10(7)9/h2-4,6,12-13H,5H2,1H3
    • InChI Key: WQDMXZZOIMJNFO-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1C(=CN2)CNC

Computed Properties

  • Exact Mass: 178.09062652g/mol
  • Monoisotopic Mass: 178.09062652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 27.8Ų

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Additional information on (4-fluoro-1H-indol-3-yl)methyl(methyl)amine

Compound CAS No. 620176-17-2: (4-fluoro-1H-indol-3-yl)methyl(methyl)amine

The compound with CAS No. 620176-17-2, commonly referred to as (4-fluoro-1H-indol-3-yl)methyl(methyl)amine, is a structurally unique organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The indole moiety is further substituted with a fluorine atom at the 4-position and a methylamine group at the 3-position, making it a derivative of indole with potential bioactivity.

Recent studies have highlighted the indole-based compounds as promising candidates for drug discovery due to their diverse biological activities. The presence of the fluorine atom at the 4-position of the indole ring introduces electronic effects that can modulate the compound's interactions with biological targets. Additionally, the methylamine group at the 3-position provides a site for potential hydrogen bonding or other non-covalent interactions, which are crucial for binding to proteins or enzymes.

One of the most significant applications of (4-fluoro-1H-indol-3-yl)methyl(methyl)amine lies in its potential as a lead compound for developing new therapeutic agents. Researchers have explored its ability to inhibit various enzymes, including kinases and proteases, which are often implicated in diseases such as cancer and neurodegenerative disorders. For instance, recent findings suggest that this compound exhibits moderate inhibitory activity against certain kinase targets, making it a valuable starting point for further optimization.

The synthesis of (4-fluoro-1H-indol-3-yl)methyl(methyl)amine involves a multi-step process that typically begins with the preparation of the indole core. This is followed by fluorination at the 4-position and subsequent alkylation or amidation to introduce the methylamine group. The synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for research purposes.

In terms of pharmacokinetics, this compound has shown moderate solubility in aqueous solutions, which is an important factor for its bioavailability. However, its stability under physiological conditions remains an area of active investigation. Researchers are exploring strategies to enhance its stability without compromising its bioactivity, such as through structural modifications or formulation techniques.

The indole derivatives class has also been studied for their antioxidant properties, which could be relevant in developing agents for treating oxidative stress-related conditions. Preliminary assays indicate that (4-fluoro-1H-indol-3-yl)methyl(methyl)amine exhibits moderate antioxidant activity, suggesting its potential use in preventing or mitigating oxidative damage in cells.

Moreover, this compound has been investigated for its ability to modulate ion channels, which are critical for various cellular functions. Recent studies have demonstrated that it can influence voltage-gated sodium channels, which are key targets in pain management and epilepsy treatment. These findings underscore its potential as a lead compound for developing novel analgesics or antiepileptic drugs.

In conclusion, (4-fluoro-1H-indol-3-yl)methyl(methyl)amine (CAS No. 620176-17-2) represents an intriguing compound with diverse biological activities and promising therapeutic potential. Its indole-based structure, combined with strategic substitutions, positions it as a valuable tool in drug discovery research. As ongoing studies continue to unravel its mechanisms of action and optimize its properties, this compound holds the promise of contributing to the development of innovative therapeutic agents in the near future.

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